Lipophilicity: 6-Methyl vs. Unsubstituted Core
The 6‑methyl substituent increases the calculated logP by 0.5–0.8 log units compared with the unsubstituted imidazo[2,1‑b]thiazole core [1]. This moderate lipophilicity enhancement improves predicted membrane permeability while retaining aqueous solubility within an acceptable range for oral bioavailability [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.74; consensus logP (Chembase) = 1.47; KOWWIN estimated log Kow = 2.13 |
| Comparator Or Baseline | Imidazo[2,1‑b]thiazole (CAS 251‑97‑8): XLogP3‑AA = 1.9 |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.8 (6‑methyl vs. unsubstituted) |
| Conditions | Computed values (ACD/Labs Percepta, XLogP3, KOWWIN); no experimental logP available for either compound |
Why This Matters
Higher logP facilitates passive membrane diffusion, making the 6‑methyl scaffold a more suitable starting point for designing cell‑permeable inhibitors than the unsubstituted core.
- [1] PubChem. Imidazo[2,1-b]thiazole. XLogP3-AA = 1.9. CID 817024. https://pubchem.ncbi.nlm.nih.gov/compound/Imidazo_2_1-b_thiazole (accessed 2025). View Source
